

# Fmoc-NH-PEG16-CH<sub>2</sub>CH<sub>2</sub>COOH safety data sheet and handling protocols.

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## Compound of Interest

Compound Name: Fmoc-NH-PEG16-CH<sub>2</sub>CH<sub>2</sub>COOH

Cat. No.: B1192720

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## Technical Guide: Fmoc-NH-PEG16-CH<sub>2</sub>CH<sub>2</sub>COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling protocols for **Fmoc-NH-PEG16-CH<sub>2</sub>CH<sub>2</sub>COOH**, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Due to the absence of a specific Safety Data Sheet (SDS) for the PEG16 variant, this guide consolidates information from SDSs of structurally similar Fmoc-NH-PEG-COOH compounds.

### Section 1: Chemical and Physical Properties

**Fmoc-NH-PEG16-CH<sub>2</sub>CH<sub>2</sub>COOH** is a polyethylene glycol (PEG)-based linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The PEG spacer enhances the solubility and bioavailability of the resulting conjugates. While specific quantitative data for the PEG16 variant is not readily available, the following table summarizes general properties based on similar compounds.

Property	Data	Source
Chemical Formula	C50H81NO20	[General Knowledge]
Molecular Weight	1016.17 g/mol	[General Knowledge]
Appearance	White to off-white solid or powder	[General Knowledge]
Solubility	Soluble in DMF, DMSO, and chlorinated solvents. Limited solubility in water.	[General Knowledge]
Stability	Stable under recommended storage conditions. Avoid strong oxidizing agents.	[1]
Hazardous Decomposition	Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.	[1]

## Section 2: Safety and Hazard Information

Based on available data for similar compounds, **Fmoc-NH-PEG16-CH2CH2COOH** is not classified as a hazardous substance.[2] However, as with all laboratory chemicals, it should be handled with care. The toxicological properties have not been thoroughly investigated.[2]

Hazard Type	Description	Source
Inhalation	May be harmful if inhaled. May cause respiratory tract irritation.	[1]
Skin Contact	May be harmful if absorbed through the skin. May cause skin irritation.	[1]
Eye Contact	May cause eye irritation.	[1]
Ingestion	May be harmful if swallowed.	[1]

## Section 3: Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Protocol	Description	Source
Personal Protective Equipment (PPE)	Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.	<a href="#">[2]</a>
Ventilation	Work in a well-ventilated area or under a chemical fume hood.	<a href="#">[1]</a>
Handling	Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.	<a href="#">[1]</a>
Storage	Store in a tightly sealed container in a cool, dry place. For long-term storage, it is often recommended to store at -20°C.	[General Knowledge]
Disposal	Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.	<a href="#">[1]</a>

## Section 4: First Aid Measures

In case of exposure, follow these first aid measures:

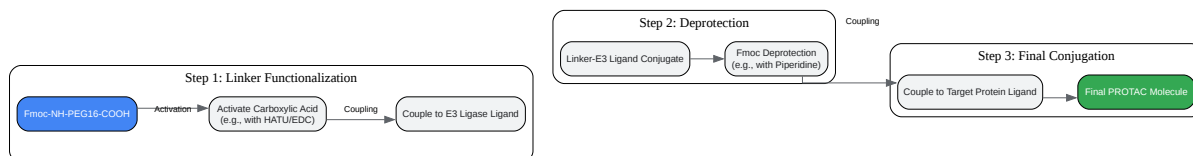
Exposure Route	First Aid Procedure	Source
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.	[2]
Skin Contact	Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.	[2]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.	[2]
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.	[2]

## Section 5: Application in Drug Development

**Fmoc-NH-PEG16-CH<sub>2</sub>CH<sub>2</sub>COOH** serves as a bifunctional linker, a critical component in the construction of PROTACs and ADCs. The Fmoc-protected amine allows for selective deprotection and subsequent conjugation to a protein-targeting ligand, while the carboxylic acid end can be activated to react with a ligand for an E3 ubiquitin ligase (in PROTACs) or a cytotoxic drug (in ADCs).

### PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for utilizing a heterobifunctional linker like **Fmoc-NH-PEG16-CH<sub>2</sub>CH<sub>2</sub>COOH** in the synthesis of a PROTAC.

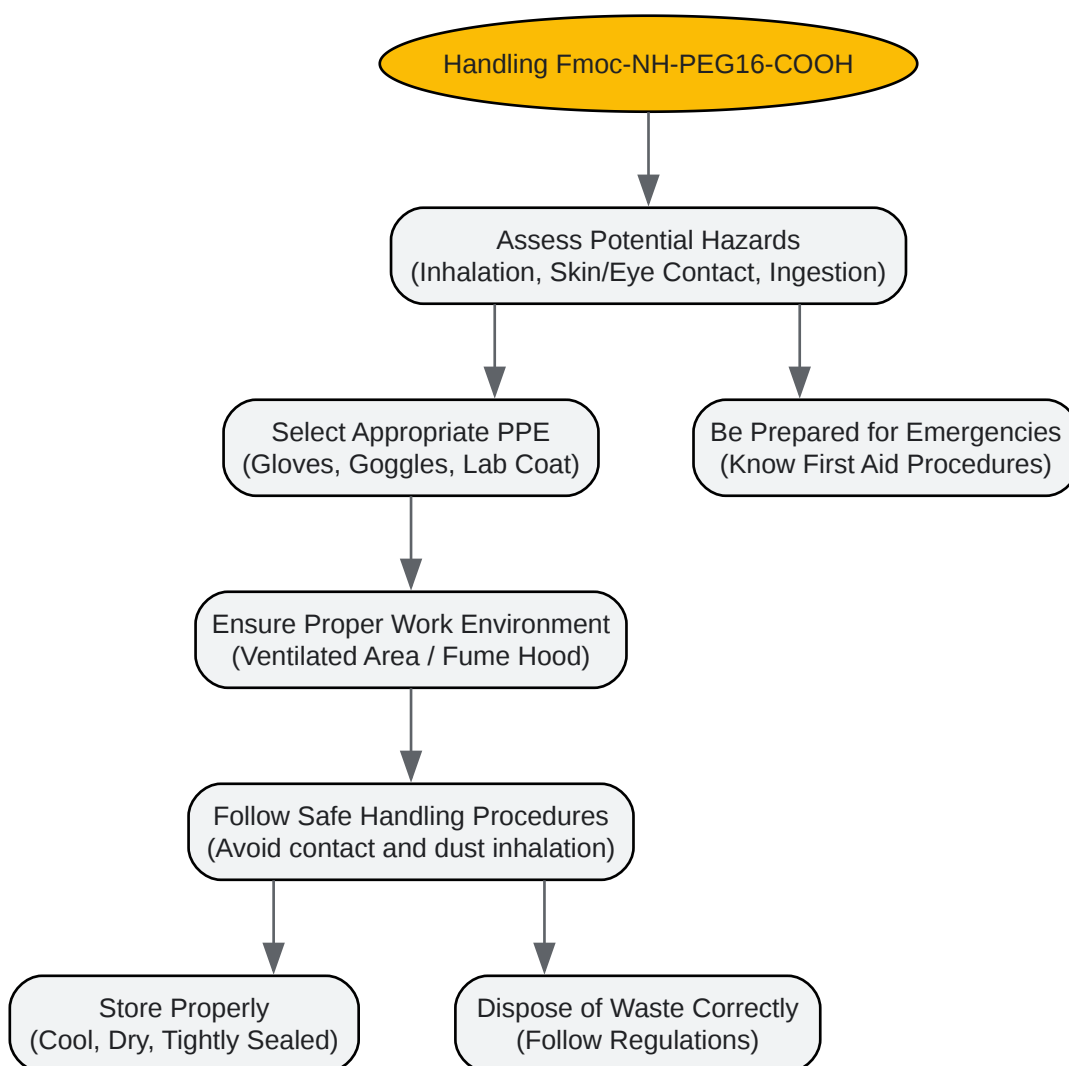


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Caption: General workflow for PROTAC synthesis using a heterobifunctional linker.

## Safety and Handling Logic

The following diagram outlines the logical flow for ensuring safe handling of **Fmoc-NH-PEG16-CH<sub>2</sub>CH<sub>2</sub>COOH** in a laboratory setting.



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Caption: Logical workflow for safe handling of laboratory chemicals.

## Section 6: Experimental Protocols

Detailed, step-by-step experimental protocols for the use of **Fmoc-NH-PEG16-CH<sub>2</sub>CH<sub>2</sub>COOH** are highly dependent on the specific target protein, E3 ligase ligand, and the overall design of the final conjugate. Researchers should refer to relevant scientific literature for protocols tailored to their specific application. The general steps involved are outlined in the PROTAC Synthesis Workflow diagram above. Key experimental considerations include:

- Activation of the Carboxylic Acid: Common activating agents include HATU, HBTU, and EDC in the presence of an activator like NHS or HOBt. The reaction is typically carried out in an

anhydrous aprotic solvent such as DMF or DCM.

- Fmoc Deprotection: The Fmoc group is typically removed using a solution of piperidine in DMF. The reaction progress can be monitored by UV-Vis spectroscopy by detecting the dibenzofulvene-piperidine adduct.
- Purification: Purification of intermediates and the final product is typically achieved using chromatographic techniques such as flash column chromatography or preparative HPLC.
- Characterization: The identity and purity of the synthesized compounds should be confirmed using analytical techniques such as LC-MS and NMR.

This guide provides a summary of the available safety and handling information for **Fmoc-NH-PEG16-CH<sub>2</sub>CH<sub>2</sub>COOH** and its application in drug development. For all laboratory work, it is essential to consult the most up-to-date safety information and adhere to established laboratory safety practices.

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## References

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